molecular formula C11H14O2 B12986278 4-(1-Methoxypropyl)benzaldehyde

4-(1-Methoxypropyl)benzaldehyde

Cat. No.: B12986278
M. Wt: 178.23 g/mol
InChI Key: QKZWSABNHDLBFG-UHFFFAOYSA-N
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Description

4-(1-Methoxypropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 1-methoxypropyl group (–OCH(CH₂CH₃)). This compound combines the reactivity of the aldehyde functional group with the steric and electronic effects of the methoxypropyl substituent.

The methoxypropyl group enhances solubility in organic solvents compared to non-polar alkyl substituents, while the ether linkage may moderate electronic effects on the aromatic ring. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or materials science, though further studies are required to confirm these roles.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-(1-methoxypropyl)benzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-11(13-2)10-6-4-9(8-12)5-7-10/h4-8,11H,3H2,1-2H3

InChI Key

QKZWSABNHDLBFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxypropyl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions typically include:

  • Alkylation

    • Reagents: 4-hydroxybenzaldehyde, 1-bromopropane, base (e.g., potassium carbonate)
    • Solvent: Acetone
    • Temperature: Reflux conditions
  • Methylation

    • Reagents: Alkylated product, dimethyl sulfate
    • Solvent: Acetone
    • Temperature: Room temperature

Industrial Production Methods

Industrial production of 4-(1-Methoxypropyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxypropyl)benzaldehyde undergoes various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
  • Reduction: : The aldehyde group can be reduced to form the corresponding alcohol.

    • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
    • Conditions: Solvent (e.g., ethanol, ether)
  • Substitution: : The methoxy group can undergo nucleophilic substitution reactions.

    • Reagents: Various nucleophiles (e.g., amines, thiols)
    • Conditions: Solvent (e.g., dichloromethane), catalyst (e.g., Lewis acid)

Major Products Formed

    Oxidation: 4-(1-Methoxypropyl)benzoic acid

    Reduction: 4-(1-Methoxypropyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Drug Development
4-(1-Methoxypropyl)benzaldehyde is utilized as a precursor in the synthesis of novel pharmaceutical compounds. For instance, it has been employed in the development of multi-target directed ligands for Alzheimer's disease. These ligands are synthesized by modifying the aldehyde group to create thiosemicarbazones, which show promise in treating neurodegenerative conditions .

Antiglycation Activity
Research has demonstrated that derivatives of 4-(1-Methoxypropyl)benzaldehyde exhibit antiglycation activity, which is crucial for preventing complications associated with diabetes. A series of synthesized compounds derived from this aldehyde were evaluated for their ability to inhibit glycation, with some showing promising IC50 values that indicate effective inhibition .

Materials Science

Wound Dressing Applications
The compound has been investigated for its role in developing advanced wound dressing materials. Specifically, it is immobilized onto chitosan-gelatin copolymers to enhance the therapeutic potential of wound care products. This application highlights its utility in biocompatible materials that promote healing .

Polymer Synthesis
4-(1-Methoxypropyl)benzaldehyde is also used in synthesizing polymeric materials with specific functional properties. Its incorporation into polymer matrices can impart desirable characteristics such as increased mechanical strength and improved thermal stability.

Analytical Chemistry

Chromatographic Applications
In analytical settings, 4-(1-Methoxypropyl)benzaldehyde serves as a valuable reagent for thin-layer chromatography (TLC). It acts as a staining agent that can differentiate various chemical compounds based on their interaction with the aldehyde group, providing a visual representation of separation efficiency .

Table 1: Summary of Applications and Findings

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of Alzheimer's ligandsEffective thiosemicarbazones developed
Antiglycation ActivityInhibition of protein glycationIC50 values indicating efficacy
Wound DressingDevelopment of biocompatible dressingsEnhanced healing properties
Analytical ChemistryUse in TLC as a staining agentVisual differentiation of compounds

Mechanism of Action

The mechanism of action of 4-(1-Methoxypropyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic ring and methoxy group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Comparison of 4-Substituted Benzaldehyde Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications References
4-(1-Methoxypropyl)benzaldehyde –OCH(CH₂CH₃) C₁₁H₁₄O₂ 178.23 g/mol Likely alkylation of 4-hydroxybenzaldehyde Potential synthetic intermediate
4-(Cyclopropylmethoxy)benzaldehyde –OCH₂(C₃H₅) C₁₁H₁₂O₂ 176.21 g/mol Reaction of 4-hydroxybenzaldehyde with cyclopropylmethyl bromide Intermediate in organic synthesis
4-Propylbenzaldehyde –CH₂CH₂CH₃ C₁₀H₁₂O 148.20 g/mol Used in pyrrolidone synthesis Precursor for heterocyclic compounds
4-[18F]Fluorobenzaldehyde –F (radioactive isotope) C₇H₅F¹⁸O 142.12 g/mol Radiolabelling via [¹⁸F]fluoride substitution Radiopharmaceutical coupling agent
4-(Bromomethyl)benzaldehyde –CH₂Br C₈H₇BrO 199.05 g/mol Halogenation of 4-methylbenzaldehyde Reactive intermediate in alkylation
4-(3-Silyloxypropyl)benzaldehyde –CH₂CH₂CH₂OSi(C₃H₉)Me₂ C₁₆H₂₆O₂Si 278.46 g/mol Silyl-protected hydroxypropyl substitution Protected intermediate in synthesis

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., methoxy) deactivate the aromatic ring toward electrophilic substitution but may stabilize intermediates in nucleophilic addition reactions. For example, 4-[¹⁸F]fluorobenzaldehyde’s fluorine atom enhances electrophilicity, facilitating radiopharmaceutical coupling .

Synthetic Efficiency :

  • Reactions involving methoxyalkyl substituents (e.g., 4-(1-methoxypropyl)benzene-1,3-diol) require extended heating (48–72 hours) and specific solvent systems (hexane-diethyl ether), suggesting similar challenges for the target compound’s synthesis .
  • Halogenated derivatives (e.g., 4-(bromomethyl)benzaldehyde) exhibit higher reactivity in cross-coupling reactions but pose toxicity risks .

Physicochemical Properties: The methoxypropyl group likely increases solubility in polar aprotic solvents compared to non-polar propyl or silyl-protected analogs. Retention times in chromatography (e.g., 18.18–20.04 min for diol analogs) correlate with substituent polarity and molecular weight .

Safety and Toxicity :

  • Compounds like 4-(bromomethyl)benzaldehyde require stringent safety protocols due to uncharacterized toxicological profiles . In contrast, methoxy-substituted derivatives may exhibit lower acute toxicity compared to halogenated analogs .

Biological Activity

4-(1-Methoxypropyl)benzaldehyde, also known as p-anisaldehyde, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

4-(1-Methoxypropyl)benzaldehyde has the molecular formula C9H10O2C_9H_{10}O_2. Its structure features a methoxy group (-OCH₃) attached to a benzaldehyde moiety, contributing to its chemical reactivity and biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 4-(1-Methoxypropyl)benzaldehyde against various bacterial strains.

  • Mechanism of Action : The compound exhibits antibacterial activity by disrupting bacterial cell membranes, leading to cell lysis. It has been shown to enhance the efficacy of standard antibiotics by reducing their minimum inhibitory concentrations (MIC) against resistant strains of Staphylococcus aureus .
  • Case Study : In a study assessing its effects on Staphylococcus aureus, the MIC of norfloxacin decreased from 287 μg/mL to 256 μg/mL when combined with 4-(1-Methoxypropyl)benzaldehyde. This indicates a synergistic effect that enhances antibiotic efficacy .
Bacterial Strain MIC (μg/mL) Effect of 4-(1-Methoxypropyl)benzaldehyde
Staphylococcus aureus287 (alone)Reduced to 256 (with benzaldehyde)
Bacillus anthracis850Active at 8.0 mM
Pantoea conspicua1060Active at 10.0 mM

Anticancer Activity

4-(1-Methoxypropyl)benzaldehyde has demonstrated significant anticancer properties in various in vitro studies.

  • Cell Lines Tested : Research indicates that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (kidney cancer).
  • Research Findings : A study reported that derivatives of benzaldehyde exhibited IC₅₀ values ranging from 2.2 µM to 5.3 µM against these cell lines, indicating potent antiproliferative effects .
Cell Line IC₅₀ (µM) Activity
MCF-73.1Selective activity
HCT1163.7Moderate activity
HEK2935.3Moderate activity

Antioxidant Activity

The antioxidant properties of 4-(1-Methoxypropyl)benzaldehyde are also noteworthy.

  • Mechanism : The compound acts as a free radical scavenger, thereby protecting cells from oxidative stress.
  • Research Results : Studies have shown that it exhibits moderate antioxidant activity with IC₅₀ values in various assays such as DPPH and ABTS .
Assay Type IC₅₀ (µg/mL)
DPPH63.29
ABTS167.30

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